molecular formula C19H19N3O2S B2849372 (E)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035007-26-0

(E)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2849372
CAS RN: 2035007-26-0
M. Wt: 353.44
InChI Key: YWHGZGYIWXUWHH-AATRIKPKSA-N
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Description

(E)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Cyclization

Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, similar in structure to the compound , undergo cyclization to form various furan derivatives. This cyclization is influenced by the substituents on the furan ring, leading to the creation of dihydrothiopyrano and dihydrothieno[3,4-c]furan systems. Such reactions highlight the potential of (E)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide in synthesizing novel heterocyclic compounds with potential pharmaceutical applications (Pevzner, 2021).

Synthesis and Structural Analysis

Synthetic routes to structurally related compounds, such as 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, have been developed, showcasing the potential of similar molecules in various synthetic applications. The detailed structural analysis through NMR spectroscopy and single crystal X-ray diffraction provides insights into the molecular configuration, which is crucial for understanding the reactivity and interaction of such compounds (Kariuki et al., 2022).

Antimicrobial and Anticancer Activities

Compounds containing acrylonitrile moieties, similar to the one , have shown significant biological activities. For instance, heteroarylacrylonitriles have been prepared and tested for in vitro cytotoxic potency on human cancer cell lines, revealing that certain structural configurations can greatly enhance cytotoxic activity. This suggests the potential for designing anticancer agents based on the core structure of (E)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide (Sa̧czewski et al., 2004).

Catalytic Synthesis and Molecular Modeling

The compound's structural motifs are useful in catalytic syntheses, such as the asymmetric [3+2] cycloaddition, leading to novel cyclopentene derivatives. Such synthetic methodologies emphasize the versatility of compounds with acrylamide functionalities in constructing complex molecular architectures, potentially useful in pharmaceutical synthesis and material science (Han et al., 2011).

Novel Synthesis Pathways

Research into similar compounds has led to novel synthetic pathways for creating diverse heterocyclic compounds, which are invaluable in drug discovery and development. For example, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents indicates the broad applicability of such compounds in medicinal chemistry (Nassar et al., 2015).

properties

IUPAC Name

(E)-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-19(6-5-16-2-1-10-24-16)20-8-9-22-18(14-3-4-14)12-17(21-22)15-7-11-25-13-15/h1-2,5-7,10-14H,3-4,8-9H2,(H,20,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHGZGYIWXUWHH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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